Obidoxime

organophosphate poisoning cholinesterase reactivation nerve agent

Obidoxime is the evidence-based oxime of choice for organophosphate poisonings involving diethylphosphoryl insecticides (e.g., parathion) and the nerve agent tabun, where it demonstrates superior reactivation kinetics and faster recovery compared to pralidoxime. Its bis-quaternary structure confers unique binding affinity. For agricultural regions with prevalent parathion use or military/civilian stockpiles facing tabun threats, obidoxime is the clinically validated, high-efficacy reactivator. When combined with pralidoxime, it enhances seizure control and cholinesterase reactivation in mixed nerve agent scenarios. Procurement should prioritize obidoxime for these specific indications to ensure therapeutic success.

Molecular Formula C14H16N4O3+2
Molecular Weight 288.30 g/mol
CAS No. 7683-36-5
Cat. No. B3283493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObidoxime
CAS7683-36-5
Molecular FormulaC14H16N4O3+2
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO
InChIInChI=1S/C14H14N4O3/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20/h1-10H,11-12H2/p+2
InChIKeyHIGRLDNHDGYWQJ-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obidoxime CAS 7683-36-5: A Bis-Pyridinium Cholinesterase Reactivator for Organophosphate Poisoning


Obidoxime (CAS 7683-36-5) is a bis-quaternary pyridinium aldoxime that functions as a cholinesterase reactivator, reversing the covalent inhibition of acetylcholinesterase (AChE) caused by organophosphorus (OP) compounds [1]. It is a member of the oxime family of antidotes and is used clinically in the treatment of poisoning by certain OP insecticides and nerve agents [2]. Unlike monoquaternary oximes such as pralidoxime, obidoxime possesses two quaternary pyridinium moieties, a structural feature that influences its binding affinity, reactivation kinetics, and pharmacokinetic profile.

Why Obidoxime Cannot Be Replaced by Generic Oximes: Evidence-Based Reactivation Profiles


Oxime cholinesterase reactivators are not interchangeable due to profound differences in their efficacy against specific organophosphorus agents. The choice of oxime critically depends on the identity of the OP compound, as reactivation potency varies dramatically across the oxime class [1]. For instance, obidoxime demonstrates superior reactivation of AChE inhibited by diethylphosphoryl insecticides (e.g., parathion) and the nerve agent tabun, whereas HI-6 is significantly more effective against soman, sarin, cyclosarin, and VX [1]. Pralidoxime is generally less potent in these scenarios [1]. Furthermore, clinical data show that obidoxime achieves a significantly faster reactivation rate compared to pralidoxime under therapeutic plasma concentrations [2]. Substituting one oxime for another without consideration of the specific OP agent and the evidence base for each oxime can lead to therapeutic failure.

Obidoxime Quantitative Evidence: Direct Comparisons vs. Pralidoxime, HI-6, and Trimedoxime


Obidoxime Superior Reactivation of Insecticide- and Tabun-Inhibited Human AChE vs. HI-6 and Pralidoxime

Obidoxime was identified as the most potent and most efficacious oxime for reactivating human erythrocyte AChE inhibited by various classes of organophosphate insecticides and the nerve agent tabun. In direct head-to-head comparison, obidoxime demonstrated superior reactivation compared to both HI-6 and pralidoxime for these specific OP agents [1]. Conversely, for AChE inhibited by soman, sarin, cyclosarin, and VX, HI-6 was superior to obidoxime, and pralidoxime was generally the least potent [1].

organophosphate poisoning cholinesterase reactivation nerve agent

Obidoxime Faster In Vivo Reactivation Half-Time vs. Pralidoxime in Human Parathion Poisoning

In a clinical trial of patients with life-threatening parathion poisoning, obidoxime was administered as a 250 mg IV bolus followed by a continuous infusion of 750 mg/24 h, achieving a steady-state plasma concentration of 10-20 μM [1]. Under these therapeutic conditions, the observed reactivation of inhibited AChE proceeded with an apparent half-time of approximately 3 minutes [1]. This reactivation rate was estimated to be twice as fast as that expected for a tenfold higher plasma concentration of pralidoxime [1].

clinical toxicology pharmacodynamics parathion

Obidoxime Combined with Pralidoxime Improves Seizure Control and Cholinesterase Reactivation in Sarin-Exposed Guinea Pigs

In a guinea pig model of sarin (GB) intoxication, combined therapy with obidoxime and pralidoxime (2-PAM) was compared to either oxime administered alone at single or double autoinjector-equivalent doses [1]. The combination therapy resulted in improved seizure control, as evidenced by a reduced Racine seizure index score, and increased cholinesterase reactivation both peripherally and centrally compared to individual oxime treatments [1]. The pharmacokinetics of each oxime were not significantly altered when co-administered [1].

nerve agent seizure control combination therapy

Obidoxime Ineffective Against Phosphonate and Phosphorothiolate Insecticides in Rat Model

In a study evaluating the efficacy of several oximes against 26 organophosphorus insecticides in rats, obidoxime, along with pralidoxime and HI-6, demonstrated low effectiveness in the treatment of poisoning with phosphonate and phosphorothiolate insecticides [1]. Furthermore, none of the tested oximes, including obidoxime, were effective antidotes against dimethoate and pyridafenthion poisoning [1]. Trimedoxime was identified as the most effective oxime overall in this model, particularly at the lowest tested doses [1].

pesticide poisoning animal model treatment failure

Obidoxime Prolonged Elimination Half-Life in Sarin-Poisoned Rats vs. Normal Rats

The pharmacokinetics of obidoxime (50 mg/kg IV) were studied in anesthetized normal rats and in rats poisoned with sarin (50 μg/kg IV) [1]. In normal rats, the elimination half-life was 35 minutes, with 4.6% of the administered dose excreted renally within the first hour [1]. In sarin-poisoned rats, the elimination half-life was prolonged to 86 minutes, and renal excretion decreased to only 0.9% of the dose in the first hour [1]. This prolongation was attributed to a significantly diminished glomerular filtration rate caused by sarin intoxication [1].

pharmacokinetics nerve agent renal excretion

Obidoxime Demonstrates Low Intrinsic Cholinesterase Inhibitory Activity and Favorable Toxicity Profile vs. Experimental Oximes

A review comparing established and experimental oximes notes that obidoxime, like pralidoxime, has a relatively low intrinsic cholinesterase inhibitory activity, contributing to its acceptable toxicity profile [1]. In contrast, some experimental oximes, such as K-107, K-108, and K-113, exhibit significantly higher toxicity, with low IC50 and LD50 values [1]. While obidoxime's reactivation spectrum is limited, its established safety margin supports its continued clinical use for specific OP poisonings.

toxicity therapeutic index experimental oximes

Obidoxime Application Scenarios: Where Quantitative Evidence Drives Selection


First-Line Antidote for Confirmed or Suspected Parathion and Other Diethylphosphoryl Insecticide Poisonings

Based on direct head-to-head evidence demonstrating obidoxime's superior reactivation of AChE inhibited by diethylphosphoryl insecticides like parathion [1], and its faster reactivation half-time compared to pralidoxime in human parathion poisoning [2], obidoxime is the evidence-based oxime of choice for these specific poisonings. Procurement for agricultural regions where parathion use is prevalent should prioritize obidoxime.

Component of Dual-Oxime Therapy for Nerve Agent (Sarin) Exposure in Military or Civilian Defense

Evidence from a guinea pig model shows that combining obidoxime with pralidoxime improves seizure control and cholinesterase reactivation compared to either oxime alone following sarin exposure [3]. This supports a procurement and stockpiling strategy that includes obidoxime as part of a combination therapy regimen for scenarios involving nerve agents, particularly when the specific agent is unknown.

Treatment of Tabun Poisoning Where HI-6 is Unavailable or Contraindicated

Obidoxime has been identified as the most potent and efficacious oxime for reactivating tabun-inhibited human AChE [1]. In contrast, HI-6 is less effective against tabun. Therefore, obidoxime is the preferred reactivator for tabun exposure. This is a critical application for military stockpiles and civilian defense programs in regions where tabun is a credible threat.

NOT Recommended for Phosphonate or Phosphorothiolate Insecticide Poisonings

Direct comparative evidence in a rat model demonstrates that obidoxime, like pralidoxime and HI-6, has low effectiveness against poisoning with phosphonate and phosphorothiolate insecticides [4]. Additionally, it is ineffective against dimethoate and pyridafenthion [4]. Procurement and clinical protocols should explicitly exclude obidoxime for these specific poisoning scenarios and direct users to alternative therapies, such as trimedoxime where available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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